1-(2-Ethyl-3-benzofuranyl)-3-(1-piperidinyl)-1-propanone
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Overview
Description
1-(2-ethyl-3-benzofuranyl)-3-(1-piperidinyl)-1-propanone is a member of benzofurans.
Scientific Research Applications
Chemical Properties and Structural Analysis
The compound has been studied for its chemical properties and structure. For instance, in one study, the molecular structure of related compounds demonstrated specific dihedral angles between benzene and pyridine rings, indicating structured molecular arrangements. The water molecules in these compounds are involved in the formation of hydrogen bonds, influencing the compound's structural integrity and reactivity (Liu et al., 2012).
Synthesis and Reactivity
The compound has been a focal point in synthetic chemistry. Researchers have developed methods for the facile synthesis of related compounds, highlighting their potential utility in creating polyfunctional pyrazolyl-substituted and pyrazolofused pyridines (Latif et al., 2003). Additionally, photoinduced direct oxidative annulation methods have been used to synthesize highly functionalized polyheterocyclic derivatives, indicating the compound's versatility in chemical synthesis (Zhang et al., 2017).
Biological Activities
The compound and its derivatives have been evaluated for biological activities. For example, novel hexahydroquinoline derivatives containing a benzofuran moiety were synthesized and showed promising inhibitory effects against human hepatocellular carcinoma cell lines (El-Deen et al., 2016). This indicates the potential medicinal applications of these compounds in cancer therapy.
Material Science and Polymer Research
The compound has also been explored in the field of material science, particularly in the synthesis of novel copolymers. Studies have described the preparation of electrophilic trisubstituted ethylenes and their copolymerization with styrene, showcasing the compound's applicability in creating materials with tailored properties (Kharas et al., 2013).
properties
Product Name |
1-(2-Ethyl-3-benzofuranyl)-3-(1-piperidinyl)-1-propanone |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-(2-ethyl-1-benzofuran-3-yl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C18H23NO2/c1-2-16-18(14-8-4-5-9-17(14)21-16)15(20)10-13-19-11-6-3-7-12-19/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |
InChI Key |
RWTINHUYFIZICV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)CCN3CCCCC3 |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)CCN3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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